Cas no 2309462-71-1 (2-{[2-(4-Bromophenyl)-7-[(tert-butoxy)carbonyl]-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid)
L'acido 2-{[2-(4-bromofenil)-7-[(tert-butossi)carbonil]-7-azaspiro[3.5]nonan-2-il]ossi}acetico è un composto organico complesso caratterizzato da una struttura spirociclica e un gruppo funzionale acido carbossilico. La presenza del gruppo protettore Boc (tert-butossicarbonile) conferisce stabilità alla molecola durante le sintesi, mentre il bromo in posizione para sul fenile ne facilita le successive modifiche chimiche. Questo derivato è particolarmente utile in chimica farmaceutica e nella sintesi di intermedi per composti bioattivi, grazie alla sua versatilità e reattività controllata. La combinazione di gruppi funzionali lo rende adatto per applicazioni in chimica combinatoriale e nello sviluppo di nuovi farmaci.
2309462-71-1 structure
Product Name:2-{[2-(4-Bromophenyl)-7-[(tert-butoxy)carbonyl]-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid
Numero CAS:2309462-71-1
MF:C21H28BrNO5
MW:454.354725837708
CID:6243152
PubChem ID:165739418
Update Time:2025-11-01
2-{[2-(4-Bromophenyl)-7-[(tert-butoxy)carbonyl]-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-{[2-(4-bromophenyl)-7-[(tert-butoxy)carbonyl]-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid
- EN300-7428287
- 2309462-71-1
- 2-{[2-(4-Bromophenyl)-7-[(tert-butoxy)carbonyl]-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid
-
- Inchi: 1S/C21H28BrNO5/c1-19(2,3)28-18(26)23-10-8-20(9-11-23)13-21(14-20,27-12-17(24)25)15-4-6-16(22)7-5-15/h4-7H,8-14H2,1-3H3,(H,24,25)
- Chiave InChI: YBYYQMYMFPCLRN-UHFFFAOYSA-N
- Sorrisi: BrC1C=CC(=CC=1)C1(CC2(CCN(C(=O)OC(C)(C)C)CC2)C1)OCC(=O)O
Proprietà calcolate
- Massa esatta: 453.11509g/mol
- Massa monoisotopica: 453.11509g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 28
- Conta legami ruotabili: 6
- Complessità: 578
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.7
- Superficie polare topologica: 76.1Ų
2-{[2-(4-Bromophenyl)-7-[(tert-butoxy)carbonyl]-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7428287-0.05g |
2-{[2-(4-bromophenyl)-7-[(tert-butoxy)carbonyl]-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid |
2309462-71-1 | 95% | 0.05g |
$344.0 | 2024-05-24 | |
| Enamine | EN300-7428287-0.1g |
2-{[2-(4-bromophenyl)-7-[(tert-butoxy)carbonyl]-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid |
2309462-71-1 | 95% | 0.1g |
$515.0 | 2024-05-24 | |
| Enamine | EN300-7428287-0.25g |
2-{[2-(4-bromophenyl)-7-[(tert-butoxy)carbonyl]-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid |
2309462-71-1 | 95% | 0.25g |
$735.0 | 2024-05-24 | |
| Enamine | EN300-7428287-0.5g |
2-{[2-(4-bromophenyl)-7-[(tert-butoxy)carbonyl]-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid |
2309462-71-1 | 95% | 0.5g |
$1158.0 | 2024-05-24 | |
| Enamine | EN300-7428287-1.0g |
2-{[2-(4-bromophenyl)-7-[(tert-butoxy)carbonyl]-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid |
2309462-71-1 | 95% | 1.0g |
$1485.0 | 2024-05-24 | |
| Enamine | EN300-7428287-2.5g |
2-{[2-(4-bromophenyl)-7-[(tert-butoxy)carbonyl]-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid |
2309462-71-1 | 95% | 2.5g |
$2912.0 | 2024-05-24 | |
| Enamine | EN300-7428287-5.0g |
2-{[2-(4-bromophenyl)-7-[(tert-butoxy)carbonyl]-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid |
2309462-71-1 | 95% | 5.0g |
$4309.0 | 2024-05-24 | |
| Enamine | EN300-7428287-10.0g |
2-{[2-(4-bromophenyl)-7-[(tert-butoxy)carbonyl]-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid |
2309462-71-1 | 95% | 10.0g |
$6390.0 | 2024-05-24 |
2-{[2-(4-Bromophenyl)-7-[(tert-butoxy)carbonyl]-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid Letteratura correlata
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
2309462-71-1 (2-{[2-(4-Bromophenyl)-7-[(tert-butoxy)carbonyl]-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti